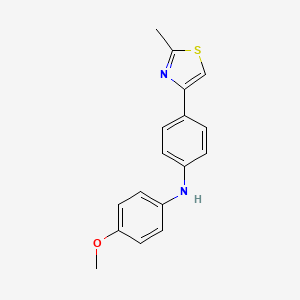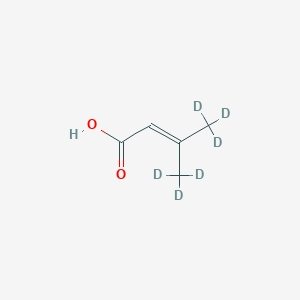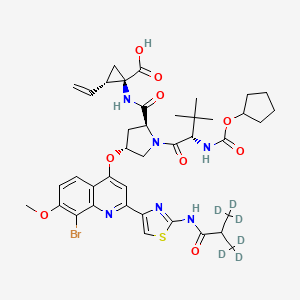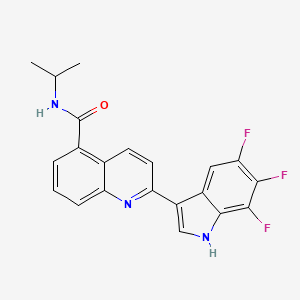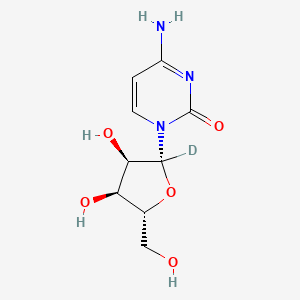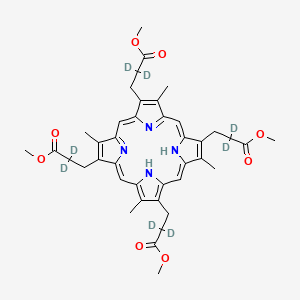
Coproporphyrin I tetramethyl ester-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coproporphyrin I tetramethyl ester-d8 is a deuterated form of Coproporphyrin I tetramethyl ester, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable isotopic signature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coproporphyrin I tetramethyl ester-d8 typically involves the esterification of Coproporphyrin I with methanol-d4 (deuterated methanol) in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Coproporphyrin I tetramethyl ester-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it into other porphyrin forms with different oxidation states.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered functional groups or oxidation states, which can be used for further chemical or biological studies.
科学研究应用
Coproporphyrin I tetramethyl ester-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: It helps in understanding the role of porphyrins in biological systems, including their involvement in metabolic pathways.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the study of diseases related to porphyrin metabolism.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of photodynamic therapy agents.
作用机制
The mechanism of action of Coproporphyrin I tetramethyl ester-d8 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes involved in heme biosynthesis and degradation. The deuterated form allows for precise tracking and analysis of these interactions using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
相似化合物的比较
Similar Compounds
Coproporphyrin I tetramethyl ester: The non-deuterated form, used in similar applications but without the isotopic labeling.
Coproporphyrin III tetramethyl ester: Another porphyrin derivative with different substitution patterns on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness
The uniqueness of Coproporphyrin I tetramethyl ester-d8 lies in its deuterated nature, which provides stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways and interactions is required.
属性
分子式 |
C40H46N4O8 |
|---|---|
分子量 |
718.9 g/mol |
IUPAC 名称 |
methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |
InChI 键 |
GUNJUBKEECHMKZ-DBVREXLBSA-N |
手性 SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


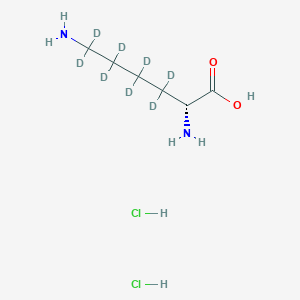
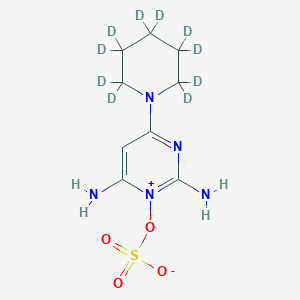
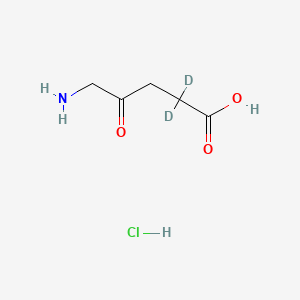
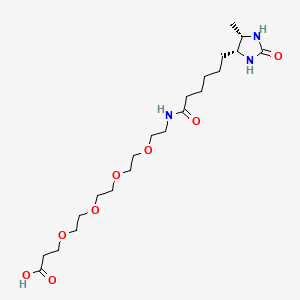
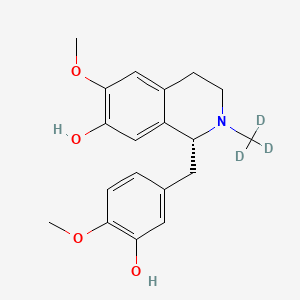
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
